molecular formula C13H17N3 B1318176 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole CAS No. 295790-48-6

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

Cat. No. B1318176
CAS RN: 295790-48-6
M. Wt: 215.29 g/mol
InChI Key: SGSHCWRNRXJLTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is a chemical compound used as a reagent in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .


Molecular Structure Analysis

The molecular structure of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is characterized by a benzimidazole ring attached to a piperidine ring. The InChI code for this compound is 1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H .


Chemical Reactions Analysis

As a reagent, 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole participates in the synthesis of various derivatives. It has been used in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It has also been used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .


Physical And Chemical Properties Analysis

The molecular weight of 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole is 288.22 . The compound’s InChI code is 1S/C13H17N3.2ClH/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10;;/h2-3,8,10,14H,4-7H2,1H3,(H,15,16);2*1H .

Scientific Research Applications

Drug Design and Synthesis

Piperidine-containing compounds, including 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, are among the most important synthetic medicinal blocks for drug construction . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .

Anticancer Applications

Piperidine derivatives, including 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, have been utilized as anticancer agents . They have shown promising results in the treatment of various types of cancers both in vitro and in vivo .

Antimicrobial Applications

Piperidine derivatives have also been used as antimicrobial agents . They have shown effectiveness against a variety of microbial strains, contributing to the development of new antimicrobial drugs .

Analgesic Applications

The piperidine nucleus has been used in the development of analgesic drugs . Piperidine derivatives have shown potential in pain management, contributing to the field of analgesic drug development .

Anti-inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents . They have shown potential in managing inflammation, contributing to the development of new anti-inflammatory drugs .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have shown potential in managing various psychiatric conditions, contributing to the development of new antipsychotic drugs .

Antiviral Applications

Some piperidin-4-ol derivatives, which are structurally similar to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, have been evaluated for potential treatment of HIV . This suggests that 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole could also have potential antiviral applications.

Organic Synthesis

Piperidine derivatives have been used as reagents in the synthesis of various organic compounds . For example, 2-Pyridin-2-yl-1H-benzoimidazole, a compound structurally similar to 5-Methyl-2-piperidin-4-yl-1H-benzoimidazole, has been identified as an efficient ligand for copper-catalyzed formation of vinyl C-N and C-O bonds .

properties

IUPAC Name

6-methyl-2-piperidin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-9-2-3-11-12(8-9)16-13(15-11)10-4-6-14-7-5-10/h2-3,8,10,14H,4-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGSHCWRNRXJLTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588645
Record name 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-piperidin-4-yl-1H-benzoimidazole

CAS RN

295790-48-6
Record name 6-Methyl-2-(piperidin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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